What is the CAS number and molecular weight of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole
What is the CAS number and molecular weight of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole
An In-depth Technical Guide to 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, owing to their diverse biological activities and versatile chemical properties. This guide focuses on the specific, albeit not extensively cataloged, compound 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole. The presence of a bromine atom at the C4 position, combined with isobutyl, methyl, and phenyl substituents at other positions of the pyrazole ring, suggests a molecule with significant potential as a synthetic intermediate for creating more complex chemical entities. Brominated heterocycles are particularly valuable for their ability to participate in a wide array of cross-coupling reactions, enabling the introduction of new functional groups and the construction of elaborate molecular architectures.
This document serves as a technical resource for researchers and drug development professionals, providing a predictive overview of the compound's properties, a plausible synthetic strategy, expected analytical characteristics, and safety considerations based on data from closely related analogues.
Physicochemical Properties
The molecular structure of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole informs its predicted physicochemical properties.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₇BrN₂ |
| Molecular Weight | 293.20 g/mol |
| CAS Number | Not Assigned |
| Appearance | Likely a solid at room temperature, given the molecular weight and aromatic nature. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water is predicted due to the hydrophobic phenyl and isobutyl groups. |
The molecular weight is calculated based on the atomic weights of its constituent elements. The physical state and solubility are inferred from the general properties of similarly substituted aromatic and heterocyclic compounds.
Molecular Structure
Caption: 2D structure of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole.
Proposed Synthesis Pathway
A plausible and efficient synthesis of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole can be envisioned through a multi-step process, beginning with the construction of the pyrazole core, followed by a regioselective bromination.
Step 1: Synthesis of 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole
The pyrazole ring can be constructed via the Knorr pyrazole synthesis or a related condensation reaction. A common approach involves the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine. In this case, 1-phenyl-1,3-butanedione would serve as the dicarbonyl precursor, and isobutylhydrazine would provide the N1-isobutyl group and the second nitrogen atom of the pyrazole ring.
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Reactants: 1-phenyl-1,3-butanedione and isobutylhydrazine.
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Solvent: Typically an alcohol, such as ethanol, or acetic acid.
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Conditions: The reaction is often carried out at reflux temperature to drive the condensation and subsequent cyclization. An acid catalyst may be employed to facilitate the reaction.
Step 2: Bromination of the Pyrazole Ring
With the substituted pyrazole in hand, the next step is the introduction of the bromine atom at the C4 position. The C4 position of the pyrazole ring is generally electron-rich and susceptible to electrophilic substitution.
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Brominating Agent: A common and effective brominating agent for such systems is N-Bromosuccinimide (NBS). Other reagents like bromine in acetic acid could also be used.
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Solvent: A non-polar aprotic solvent such as dichloromethane (DCM) or chloroform is suitable for this reaction.
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Conditions: The reaction is typically performed at room temperature, although gentle heating may be required to achieve a reasonable reaction rate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workflow Diagram
Caption: A two-step synthetic workflow for the target compound.
Predicted Analytical and Spectroscopic Data
Confirmation of the structure of the synthesized compound would rely on a combination of spectroscopic techniques.
| Technique | Predicted Observations |
| ¹H NMR | - A doublet for the six methyl protons of the isobutyl group. - A multiplet for the methine proton of the isobutyl group. - A doublet for the methylene protons of the isobutyl group. - A singlet for the methyl protons at C5. - Multiplets in the aromatic region for the phenyl protons. |
| ¹³C NMR | - Resonances for the isobutyl carbons. - A resonance for the methyl carbon at C5. - A resonance for the C4 carbon bearing the bromine, which would be shifted to a characteristic chemical shift. - Resonances for the other pyrazole ring carbons (C3 and C5). - Resonances for the phenyl carbons. |
| Mass Spectrometry (MS) | - The molecular ion peak (M+) and the M+2 peak should be observed in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. |
Spectroscopic analysis of similar compounds, such as 1-benzyl-4-bromo-1H-pyrazole, shows the C4 carbon bearing the bromine at approximately 93.9 ppm in the ¹³C NMR spectrum, and distinct singlets for the pyrazole protons in the ¹H NMR spectrum.[1] For the target compound, the absence of a proton at C4 will simplify the pyrazole region of the ¹H NMR spectrum.
Potential Applications in Research and Development
The structural motifs present in 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole suggest its utility as a versatile building block in several areas of chemical research.
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Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The bromine atom can serve as a handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a library of compounds for biological screening.
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Agrochemicals: Many commercial pesticides and herbicides are based on the pyrazole scaffold. This compound could be a precursor for the development of new agrochemicals with potentially improved efficacy and selectivity.
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Materials Science: Substituted pyrazoles can be incorporated into polymers and other materials to modulate their optical and electronic properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling brominated heterocyclic compounds should be followed. Based on the SDS for similar compounds like 4-bromopyrazole and other substituted bromopyrazoles, the following hazards are anticipated:
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Health Hazards: May cause skin and eye irritation.[2][3] Harmful if swallowed or inhaled.[4]
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Precautionary Measures:
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Work in a well-ventilated area, preferably a fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust or vapors.
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Wash hands thoroughly after handling.
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For detailed safety information, it is advisable to consult the SDS of structurally related compounds such as 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8) or 4-bromo-5-methyl-1-phenyl-1H-pyrazole (CAS 50877-44-6).[3]
Conclusion
4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole represents a potentially valuable, yet underexplored, chemical entity. This guide provides a scientifically grounded, albeit predictive, framework for its synthesis, characterization, and safe handling. The true potential of this compound will only be realized through its synthesis and subsequent experimental investigation. The insights provided herein are intended to facilitate and inspire such future research endeavors.
References
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PubChem. 4-Bromopyrazole. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Available from: [Link]
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PubChem. 4-Bromo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]
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MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]
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Matrix Fine Chemicals. 4-BROMO-1,3,5-TRIMETHYL-1H-PYRAZOLE | CAS 15801-69-1. Available from: [Link]
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Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
